Compound Description: This compound acts as a dual antagonist for serotonin receptor subtypes 6 and 7 (5-HT6R and 5-HT7R). This antagonistic activity makes it a potential therapeutic agent for dementia and associated behavioral and psychological symptoms. []
Relevance: This compound shares structural similarities with 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. Both compounds contain a benzenesulfonamide moiety, a key pharmacophore for interacting with monoaminergic receptors in the central nervous system. Furthermore, both possess a heterocyclic ring linked to the sulfonamide group through a propyl chain, although the specific heterocycle differs (isoxazole vs. fluorobenzisoxazole). These shared structural features suggest potential overlap in their pharmacological profiles and highlight the importance of the benzenesulfonamide moiety and the propyl linker in influencing activity at serotonin receptors. []
Compound Description: Similar to the previous compound, this molecule also exhibits antagonistic activity against 5-HT6R and 5-HT7R, marking its potential for treating dementia and related conditions. []
Relevance: This compound, although structurally distinct from 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide at first glance, shares the common feature of a sulfonamide group connected to a heterocyclic system. Both compounds possess an aryl sulfonamide moiety, with this compound incorporating a benzo[b]thiophene ring system compared to the simple benzene ring in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. The presence of a piperidine ring linked by a butyl chain in this compound, contrasting the propyl-linked isoxazole in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, suggests that variations in linker length and heterocycle choice can be explored while retaining the core aryl sulfonamide motif for potential biological activity. []
Compound Description: This compound is another potent antagonist of both 5-HT6R and 5-HT7R, suggesting its potential use in treating dementia-related disorders. []
Relevance: This compound exhibits structural similarities to 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, primarily due to the presence of a sulfonamide group. While the specific heterocyclic systems differ (fluorobenzo[b]thiophene vs. isoxazole), the shared sulfonamide functionality suggests a potential for similar binding interactions with target proteins. Understanding the influence of different heterocyclic substituents on the sulfonamide group could offer insights into structure-activity relationships and optimize compounds for specific receptor targets. []
Compound Description: This compound exhibits dual antagonistic activity against 5-HT6R and 5-HT7R, suggesting its potential therapeutic application in dementia and related disorders. []
Relevance: This compound shares a significant structural resemblance with 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. Both compounds possess a halogenated benzenesulfonamide moiety (chloro-fluoro substitution in this compound vs. fluoro substitution in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide). Additionally, both compounds feature a heterocyclic ring (fluorobenzisoxazole vs. isoxazole) attached to the sulfonamide nitrogen via a propyl linker. This structural similarity suggests a potential for similar binding interactions and highlights the importance of the halogenated benzenesulfonamide core and the propyl linker in influencing activity at serotonin receptors. []
Compound Description: This compound is an orally active gamma-secretase inhibitor. It showed efficacy in reducing brain and plasma amyloid-beta (Abeta) levels in mice, suggesting potential therapeutic application in Alzheimer's disease. []
Relevance: Though structurally more complex, BMS-289948 shares a core structural element with 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide - the presence of a benzenesulfonamide moiety. This shared motif suggests a possible commonality in their binding mechanisms with target proteins, even though their overall pharmacological targets and activities may differ. The structural differences, particularly the presence of a chiral center and an imidazole ring in BMS-289948, highlight the potential for fine-tuning pharmacological activity by modifying substituents and introducing stereochemical complexity around the benzenesulfonamide core. []
Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor, demonstrating efficacy in reducing amyloid-beta (Abeta) levels in both mice and guinea pigs. This activity marks its potential for treating Alzheimer's disease. []
Relevance: While BMS-299897 differs significantly in overall structure from 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, both compounds share the presence of a sulfonamide group. This commonality, although embedded within distinct molecular frameworks, underscores the importance of the sulfonamide functional group in mediating interactions with biological targets. Comparing the structural features and activities of these compounds could provide valuable insights into how modifications around the sulfonamide moiety can dramatically alter the pharmacological profile and target specificity. []
Compound Description: This sulfonamide derivative acts as a selective antagonist for the NR1/NR2A subtype of N-methyl-D-aspartate receptors (NMDARs) and shows no significant activity at NR2B-containing receptors. [, ]
Relevance: Compound 1 exhibits structural similarities to 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, sharing a halogenated benzenesulfonamide core. While 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has a fluoro substituent, Compound 1 bears both chlorine and fluorine substituents on the benzene ring. Furthermore, both compounds feature a linker extending from the sulfonamide nitrogen, although the linkers differ in length and composition. Compound 1 possesses a methylene linker connected to a phenylcarbonylhydrazinocarbonyl group, while 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide employs a propyl linker attached to an isoxazole ring. These shared and distinct structural features highlight the potential for modifying the linker and its substituents to achieve selectivity for specific NMDAR subtypes. [, ]
Compound Description: This thiodiazole derivative acts as a selective antagonist for the NR1/NR2A subtype of NMDARs, displaying micromolar potency. It shows no activity at NR2B-containing receptors at concentrations up to 50 μM. [, ]
Relevance: Although structurally distinct from 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, Compound 13 shares the common characteristic of a heterocyclic ring system. Compound 13 incorporates a thiadiazole ring, while 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide features an isoxazole ring. Both compounds also possess an alkyl chain linker, with Compound 13 having a cyclohexylmethyl group compared to the propyl chain in 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide. The shared feature of a heterocyclic ring system, despite differences in their specific nature and substitution patterns, suggests that these structural elements might be important for interacting with the NR1/NR2A receptor. [, ]
Compound Description: This compound exhibits a combined action on multiple prostaglandin receptors, resulting in an overall anti-inflammatory effect. []
Source and Classification
The compound is part of a broader category of benzenesulfonamide derivatives, which have been studied for their various therapeutic potentials. These compounds often exhibit antibacterial, antifungal, and anticancer activities due to their ability to inhibit specific enzymes and biological pathways.
Synthesis Analysis
The synthesis of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can be achieved through several steps involving different chemical reactions:
Formation of the Isoxazole Ring:
The isoxazole ring is typically synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes or alkynes. The reaction conditions often include heating and the use of a suitable solvent.
Alkylation:
The introduction of the propyl chain occurs through alkylation reactions, where the isoxazole derivative reacts with an appropriate alkyl halide under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Sulfonamide Formation:
The final step involves the reaction of the fluorinated isoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This step is crucial for forming the sulfonamide bond.
Technical Parameters
Reaction temperatures typically range from 50°C to 100°C depending on the specific step.
Reaction times can vary from several hours to overnight to ensure complete conversion.
Molecular Structure Analysis
The molecular structure of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can be described as follows:
Molecular Formula: C12H14FN3O2S
Molecular Weight: Approximately 273.33 g/mol
Structural Features:
The compound contains a benzenesulfonamide group, which is characterized by a sulfonyl (-SO2-) group attached to an amine.
An isoxazole ring contributes to its heterocyclic nature, enhancing its biological activity.
A fluorine atom at the second position on the benzene ring increases lipophilicity and may enhance binding affinity to biological targets.
Data Analysis
The compound's three-dimensional conformation can be analyzed using computational methods such as molecular docking studies to predict its interaction with biological targets.
Chemical Reactions Analysis
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can participate in various chemical reactions:
Substitution Reactions:
The fluorine atom can be substituted by nucleophiles such as amines or thiols, leading to new derivatives with potentially altered biological activities.
Oxidation and Reduction:
The isoxazole ring may undergo oxidation or reduction, modifying its electronic properties and reactivity.
Hydrolysis:
The sulfonamide group can hydrolyze under acidic or basic conditions, resulting in breakdown products that may have distinct biological properties.
Common Reagents and Conditions
Nucleophilic substitution reactions may utilize reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation can be performed using potassium permanganate or hydrogen peroxide.
Reduction often employs lithium aluminum hydride or sodium borohydride.
Mechanism of Action
The mechanism of action for 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide primarily involves inhibition of specific enzymes:
Inhibition of Carbonic Anhydrase:
Sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can disrupt physiological processes such as respiration and pH regulation.
Antibacterial Activity:
By mimicking p-amino benzoic acid (PABA), sulfonamides compete with this substrate for binding sites on bacterial dihydropteroate synthase, leading to impaired folate synthesis and bacterial growth inhibition.
Relevant Data
Studies have shown that modifications in the sulfonamide structure can significantly affect its potency against various bacterial strains, highlighting the importance of structural features in determining biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide include:
Solubility:
Typically soluble in polar organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water due to its hydrophobic characteristics.
Melting Point:
Melting points for similar compounds generally range from 120°C to 160°C; specific data for this compound would require empirical measurement.
Stability:
Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications
2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has several scientific applications:
Medicinal Chemistry:
Its potential as an antimicrobial agent makes it valuable in developing new antibiotics or antifungal treatments.
Cancer Research:
Compounds similar to this one have shown promise in inhibiting tumor growth, making them candidates for anticancer drug development.
Biochemical Research:
Used as a tool compound in studying enzyme mechanisms related to carbonic anhydrase and other metabolic pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.